3-(Allyloxy)piperidine hydrochloride
Overview
Description
3-(Allyloxy)piperidine hydrochloride is a chemical compound with the molecular formula C8H15NO•HCl and a molecular weight of 177.67 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Mechanism of Action
Target of Action
Piperidine derivatives have been found to have significant interactions with various receptors and enzymes, playing a crucial role in numerous physiological processes .
Mode of Action
Piperidine derivatives have been observed to interact with their targets, leading to changes at the molecular level . For instance, some piperidine derivatives have been found to act as agonists or antagonists at various receptor sites, modulating the activity of these receptors .
Result of Action
Piperidine derivatives have been found to exhibit various cellular effects, including the activation of caspase-dependent pathways to induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
3-(Allyloxy)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes involves the activation of the N-H bond, leading to the formation of a ring-contracted pyrrolidine product . Additionally, this compound may interact with other biomolecules, such as glutamine synthetase-like proteins, which are involved in the first step of the piperidine metabolic pathway .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell cycle arrest and programmed cell death in certain cancer cell lines . The compound’s ability to modulate cellular processes makes it a valuable tool for studying the underlying mechanisms of cell function and disease progression.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions with cytochrome P450 enzymes lead to the activation of the N-H bond and subsequent ring contraction . Additionally, the compound may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing drug bioavailability and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes ring contraction through the activation of the N-H bond, leading to the formation of a pyrrolidine product . Additionally, it interacts with glutamine synthetase-like proteins, which play a role in the initial steps of the piperidine metabolic pathway . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s interaction with cytochrome P450 enzymes suggests its involvement in drug metabolism and distribution . Additionally, its binding to glutamine synthetase-like proteins may influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s interaction with cytochrome P450 enzymes and glutamine synthetase-like proteins suggests its localization within the endoplasmic reticulum and cytoplasm . These interactions can affect the compound’s activity and function, directing it to specific compartments or organelles where it exerts its biological effects.
Preparation Methods
The synthesis of 3-(Allyloxy)piperidine hydrochloride involves several steps, typically starting with the preparation of the piperidine ring. One common method is the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Industrial production methods often utilize continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Chemical Reactions Analysis
3-(Allyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces saturated piperidine derivatives .
Scientific Research Applications
3-(Allyloxy)piperidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(Allyloxy)piperidine hydrochloride can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, piperine has significant antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antimetastatic effects in various cancer models.
The uniqueness of this compound lies in its specific allyloxy functional group, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
3-prop-2-enoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-6-10-8-4-3-5-9-7-8;/h2,8-9H,1,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSHQSIPLYSCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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